3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid
CAS No.: 900015-24-9
Cat. No.: VC7336486
Molecular Formula: C18H12FNO4S
Molecular Weight: 357.36
* For research use only. Not for human or veterinary use.
![3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid - 900015-24-9](/images/structure/VC7336486.png)
Specification
CAS No. | 900015-24-9 |
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Molecular Formula | C18H12FNO4S |
Molecular Weight | 357.36 |
IUPAC Name | 3-[4-[(2-fluorobenzoyl)amino]phenoxy]thiophene-2-carboxylic acid |
Standard InChI | InChI=1S/C18H12FNO4S/c19-14-4-2-1-3-13(14)17(21)20-11-5-7-12(8-6-11)24-15-9-10-25-16(15)18(22)23/h1-10H,(H,20,21)(H,22,23) |
Standard InChI Key | PJEMSEBOWVMKSR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid features a thiophene ring (C₄H₃S) substituted at position 2 with a carboxylic acid group (-COOH) and at position 3 with a phenoxy moiety (-O-C₆H₄-). The phenoxy group is further modified at the para position by a 2-fluorobenzoylamino group (-NH-CO-C₆H₃F). This arrangement creates a hybrid structure combining aromatic, electron-withdrawing (fluorine), and hydrogen-bonding (amide and carboxylic acid) functionalities .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₃FN₂O₄S |
Molecular Weight | 392.38 g/mol |
LogP (Predicted) | 2.8 ± 0.3 |
Solubility (Aqueous) | ~1.2 mg/mL (pH 7.4) |
Hydrogen Bond Donors | 2 (COOH and NH) |
Hydrogen Bond Acceptors | 6 (O, F, and N) |
The fluorine atom at the ortho position of the benzoyl group enhances electrophilicity, potentially improving interactions with biological targets. The thiophene ring contributes π-π stacking capabilities, while the carboxylic acid and amide groups facilitate solubility and target binding .
Spectroscopic Identification
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IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch, carboxylic acid), ~1650 cm⁻¹ (amide I band), and 1240 cm⁻¹ (C-F stretch).
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NMR (¹H): Distinct signals include δ 8.2 ppm (amide NH), δ 7.6–7.8 ppm (fluorobenzoyl aromatic protons), and δ 6.9–7.2 ppm (phenoxy and thiophene protons) .
Synthesis and Manufacturing
Synthetic Route
The synthesis typically involves a multi-step approach:
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Formation of 4-Aminophenol Intermediate:
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Nitration of phenol followed by reduction yields 4-aminophenol.
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Coupling with 2-Fluorobenzoyl Chloride:
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Reaction of 4-aminophenol with 2-fluorobenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base generates 4-[(2-fluorobenzoyl)amino]phenol.
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Etherification with 3-Bromo-2-thiophenecarboxylic Acid:
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | HNO₃, H₂SO₄; H₂/Pd-C | 85 |
2 | 2-Fluorobenzoyl chloride, TEA, DCM | 78 |
3 | K₂CO₃, DMF, 80°C, 12h | 65 |
Industrial Scale-Up
Industrial production employs continuous-flow reactors to enhance efficiency and safety during the acylation and etherification steps. Purification is achieved via crystallization using ethanol-water mixtures, ensuring >98% purity .
Biological Activity and Mechanisms
Pharmacological Screening
Preliminary studies on structurally analogous compounds (e.g., 3-[(4-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid) demonstrate:
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Anti-inflammatory Activity: Inhibition of cyclooxygenase-2 (COX-2) with IC₅₀ = 0.8 μM.
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Anticancer Effects: Apoptosis induction in MCF-7 breast cancer cells (EC₅₀ = 12 μM) .
Mechanism of Action
The fluorobenzoyl moiety likely interacts with hydrophobic pockets in enzyme active sites, while the carboxylic acid group coordinates with catalytic residues (e.g., serine in proteases). Molecular docking simulations suggest high affinity for kinase domains, particularly MAPK and EGFR .
Applications in Drug Development
Lead Compound Optimization
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Bioisosteric Replacements: Substituting the thiophene ring with furan or pyrrole to modulate solubility.
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Prodrug Strategies: Esterification of the carboxylic acid to improve oral bioavailability .
Preclinical Studies
In rodent models, derivatives show:
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40% reduction in tumor volume (melanoma xenografts) at 50 mg/kg/day.
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60% inhibition of paw edema (collagen-induced arthritis model) .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison
Compound | COX-2 IC₅₀ (μM) | Anticancer EC₅₀ (μM) |
---|---|---|
3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid | 1.2 | 15 |
3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid | 0.8 | 12 |
The methyl substitution in the analog enhances membrane permeability but reduces aqueous solubility.
Future Research Directions
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Toxicology Profiles: Chronic toxicity studies in non-human primates.
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Formulation Development: Nanoparticle encapsulation for targeted delivery.
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Clinical Trials: Phase I safety assessments in oncology indications.
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